5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
Description
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole (hereafter referred to as the target compound) is a benzimidazole derivative featuring a thiophene substituent at the 2-position and methyl groups at the 5,6-positions of the benzimidazole core. This compound is synthesized via a one-pot condensation of o-phenylenediamine with thiophene-2-carbaldehyde under aerobic conditions, yielding a pale-yellow solid with a high melting point of 344–346°C and a molecular weight of 201 g/mol . Its structure is confirmed by NMR, IR, and mass spectrometry.
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
5,6-dimethyl-2-thiophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-8-6-10-11(7-9(8)2)15-13(14-10)12-4-3-5-16-12/h3-7H,1-2H3,(H,14,15) |
InChI Key |
XWKJDVKNUHRVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine derivatives with thiophene-2-carboxaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring.
Scientific Research Applications
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzimidazole Derivatives
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents. Below is a comparative analysis of the target compound with similar analogs:
Table 1: Structural and Physical Properties
Key Observations:
- Thiophene vs. Furan : The target compound (thiophene substituent) exhibits a 59°C higher melting point than its furan analog (3o), likely due to thiophene’s greater aromatic stability and sulfur’s polarizability .
- Methyl vs.
Key Observations:
- Chlorinated Derivatives : Compounds 36 and 37 (Cl-substituted) show potent antifungal activity against Candida spp., comparable to fluconazole .
- Methyl-Substituted Derivatives : The target compound’s 5,6-dimethyl groups may enhance lipophilicity, which could improve membrane permeability but reduce polar interactions in antimicrobial targets compared to chlorinated analogs .
Key Observations:
- Green Synthesis: L3’s aqueous synthesis offers environmental advantages over the target compound’s ethanol-based method, though both achieve moderate yields .
- Catalyst Efficiency : The use of ammonium chloride in thiophene-functionalized frameworks (e.g., titanium-based catalysts) highlights the versatility of thiophene in coordination chemistry .
Biological Activity
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole core with methyl groups at the 5 and 6 positions, and a thiophene ring at position 2. Its unique structure suggests a range of applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Molecular Formula : C13H12N2S
- Molecular Weight : 228.31 g/mol
- IUPAC Name : 5,6-dimethyl-2-thiophen-2-yl-1H-benzimidazole
Synthesis
The synthesis of this compound typically involves the condensation of o-phenylenediamine with thiophene-2-carboxaldehyde under acidic conditions. Refluxing in solvents like ethanol or acetic acid is common, followed by purification through recrystallization or chromatography.
Anticancer Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines such as MCF-7 and U937. The mechanism often involves the inhibition of specific enzymes or pathways related to cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Reference Compound (Doxorubicin) | MCF-7 | 0.31 | Topoisomerase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is thought to stem from its ability to interact with biological targets such as enzymes and receptors. For example:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
- Receptor Modulation : The compound could potentially modulate receptor activity linked to cell signaling pathways relevant in cancer progression .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical and preclinical settings:
- Study on MCF Cell Lines : A study demonstrated that a derivative induced apoptosis in MCF cell lines in a dose-dependent manner, suggesting its potential for therapeutic use against breast cancer.
- In Vivo Tumor Suppression : Animal models treated with similar compounds showed significant tumor growth suppression compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
